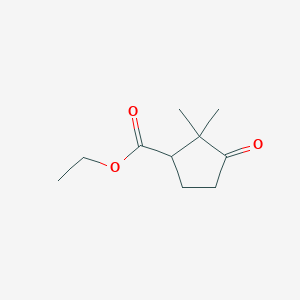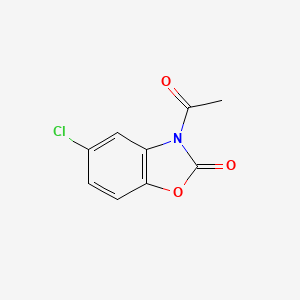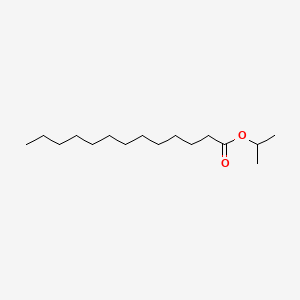![molecular formula C18H27NO11 B13780444 1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants . This compound is characterized by its multiple hydroxyl groups and a unique cyclopentene ring structure.
Preparation Methods
The synthesis of 1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile involves several steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may result in the formation of alcohols .
Scientific Research Applications
1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of flavonoids . In biology, it is investigated for its potential antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases . In industry, it is used in the development of natural products and dietary supplements .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The hydroxyl groups in the compound play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage . Additionally, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile stands out due to its unique cyclopentene ring structure and multiple hydroxyl groups . Similar compounds include mangiferin and other flavonoids, which also possess antioxidant and anti-inflammatory properties . the specific arrangement of functional groups in this compound may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H27NO11 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C18H27NO11/c1-7-10(21)12(23)14(25)16(27-7)28-8-2-3-18(4-8,6-19)30-17-15(26)13(24)11(22)9(5-20)29-17/h2-3,7-17,20-26H,4-5H2,1H3 |
InChI Key |
WSDAOKMCDDRLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C=C2)(C#N)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


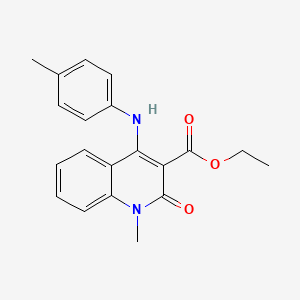
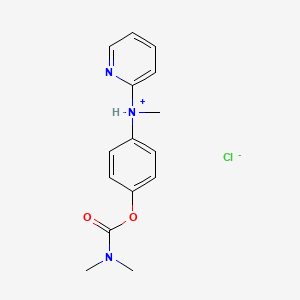
![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

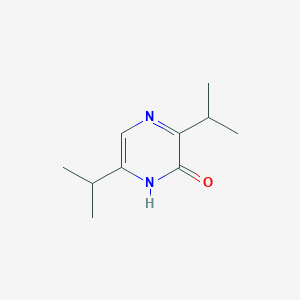
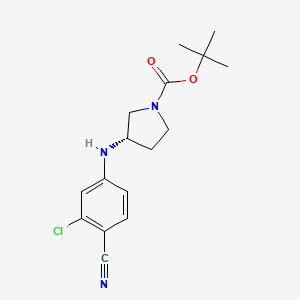
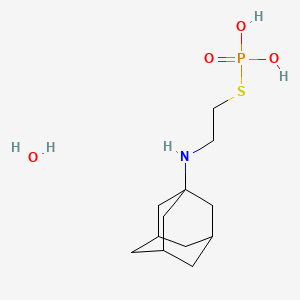
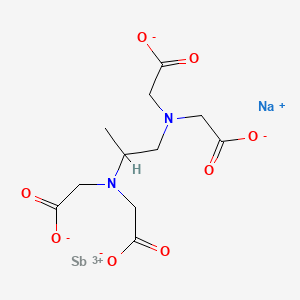
![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)
